molecular formula C25H21ClN2O5S B2983025 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866591-06-2

2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2983025
CAS No.: 866591-06-2
M. Wt: 496.96
InChI Key: DACLHQUFKLSCBT-UHFFFAOYSA-N
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Description

This compound is a quinoline-based acetamide derivative featuring a 4-chlorobenzenesulfonyl group at position 3, a methyl substituent at position 6 of the quinoline ring, and a 4-methoxyphenyl acetamide moiety. Its molecular formula is C23H20ClN2O5S, with a molecular weight of 467.9 g/mol (estimated).

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-3-12-22-21(13-16)25(30)23(34(31,32)20-10-4-17(26)5-11-20)14-28(22)15-24(29)27-18-6-8-19(33-2)9-7-18/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACLHQUFKLSCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base, such as pyridine or triethylamine.

    Acetylation: The acetamide moiety can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

    Methoxylation: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenylamine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline-Based Acetamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target: 2-[3-(4-Chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide C23H20ClN2O5S 467.9 (est.) 4-Chlorobenzenesulfonyl (C6H4ClSO2), 6-methyl (CH3), 4-methoxyphenyl (C6H4OCH3) N/A
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide () C25H22ClN2O4S 481.0 Benzenesulfonyl (C6H5SO2), 6-ethyl (C2H5), 4-chlorophenyl (C6H4Cl) ECHEMI (2022)
2-[3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide () C22H23ClN2O6S 478.9 4-Chlorobenzenesulfonyl (C6H4ClSO2), 6-methoxy (OCH3), 3-methoxypropyl (C4H9O2) 化源网 (2024)
2-[6-Chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide () C25H21ClN2O4S 481.0 4-Methylbenzenesulfonyl (C7H7SO2), 6-chloro (Cl), 4-methylphenyl (C7H7) 化源网 (2024)

Key Structural Differences and Implications

Sulfonyl Group Variations :

  • The 4-chlorobenzenesulfonyl group in the target compound and provides strong electron-withdrawing effects, enhancing binding to electron-rich biological targets compared to the benzenesulfonyl () or 4-methylbenzenesulfonyl () groups .
  • The methylbenzenesulfonyl group () may improve metabolic stability due to reduced electrophilicity compared to chlorinated analogs .

Quinoline Ring Substituents: 6-Methyl (target) vs. 6-ethyl () vs. 6-Chloro () adds steric bulk and electron-withdrawing properties, which may influence target selectivity .

Acetamide Moieties :

  • The 4-methoxyphenyl group (target) offers moderate electron-donating effects, balancing solubility and binding affinity. In contrast, 4-chlorophenyl () and 4-methylphenyl () prioritize lipophilicity, which could affect pharmacokinetics .

Biological Activity

The compound 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant potential in various biological applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H23ClN2O4SC_{26}H_{23}ClN_{2}O_{4}S. Its chemical structure features a quinoline core, which is known for diverse biological activities. The presence of a chlorobenzenesulfonyl group and a methoxyphenyl substituent enhances its potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
  • Anticancer Properties : The quinoline derivatives are often explored for their anticancer potential. The compound is hypothesized to induce apoptosis in cancer cells through cell cycle arrest .

Anticancer Activity

A study evaluating similar quinoline-based compounds reported significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The mechanism involved cell cycle arrest and apoptosis induction .

CompoundCell LineIC50 (µM)
2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamideMCF-715.0
2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamideA54912.5
2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamideSW48018.0

Antimicrobial Activity

The antimicrobial properties were assessed against several bacterial strains, highlighting moderate to strong activity.

Bacterial StrainZone of Inhibition (mm)
Salmonella typhi15
Bacillus subtilis20
Escherichia coli10

Case Studies

  • In Vitro Studies on Anticancer Activity : A series of experiments demonstrated that the compound effectively inhibited the growth of MCF-7 cells with an IC50 value significantly lower than that of common chemotherapeutics .
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit AChE and showed promising results with an IC50 value indicating strong inhibitory activity, suggesting potential use in treating neurodegenerative diseases .
  • Antibacterial Efficacy : Research indicated that derivatives similar to this compound exhibited strong antibacterial activity against multiple strains, supporting its potential as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can intermediates be characterized?

Methodological Answer: The synthesis of this compound likely involves multi-step organic reactions, such as sulfonylation of quinoline derivatives followed by coupling with acetamide groups. A plausible route includes:

Sulfonylation : Reacting a 6-methyl-4-oxo-quinoline precursor with 4-chlorobenzenesulfonyl chloride under basic conditions .

Acetamide Coupling : Using N-(4-methoxyphenyl)acetamide with activation via carbodiimide crosslinkers (e.g., EDC/HOBt).

Q. Intermediates Characterization :

  • Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity and purity (e.g., ¹H/¹³C NMR).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weights.
  • X-ray Crystallography : Resolve ambiguous structures using SHELX programs for refinement .

Q. Table 1: Key Synthetic Steps and Characterization Tools

StepReaction TypeKey ReagentsCharacterization Method
1Sulfonylation4-Chlorobenzenesulfonyl chloride, K₂CO₃TLC, NMR
2Acetamide couplingEDC, HOBt, DMFHRMS, X-ray (SHELXL)

Q. How should researchers safely handle this compound given its structural complexity?

Methodological Answer:

  • Toxicity Mitigation : Assume potential toxicity based on sulfonamide and chlorophenyl groups. Use fume hoods, gloves, and lab coats. Reference safety protocols for similar sulfonamides .
  • Storage : Store in airtight containers at –20°C, away from moisture (prevents hydrolysis of sulfonyl groups).
  • Emergency Protocols : For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous washes if the compound is moisture-sensitive .

Advanced Research Questions

Q. How can experimental design optimize the yield of this compound while minimizing byproducts?

Methodological Answer: Employ Design of Experiments (DoE) to identify critical parameters:

Factors : Temperature, reagent stoichiometry, reaction time.

Response Variables : Yield, purity (HPLC).

Q. Example Workflow :

  • Screening Design (Plackett-Burman) : Identify significant factors.
  • Response Surface Methodology (RSM) : Optimize conditions (e.g., Central Composite Design).

Q. Table 2: DoE Parameters for Sulfonylation Step

FactorRangeOptimal Value
Temperature60–100°C80°C
Molar Ratio (Quinoline:Sulfonyl chloride)1:1–1:1.51:1.2
Reaction Time4–12 hrs8 hrs

Reference : Statistical methods in chemical technology .

Q. How can computational methods predict reactivity and guide synthesis?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model sulfonylation and acetamide coupling steps. Tools like Gaussian or ORCA can predict transition states .
  • Solvent Effects : Simulate polarity/proticity using COSMO-RS to select optimal solvents (e.g., DMF vs. THF).
  • ICReDD Framework : Integrate computational predictions with high-throughput experimentation to validate pathways .

Q. How to resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer:

  • Case Example : If X-ray data (SHELXL-refined) suggests a planar quinoline ring, but NMR shows dynamic behavior (e.g., tautomerism), perform:
    • Variable-Temperature NMR : Detect conformational changes.
    • DFT Conformational Analysis : Compare energy barriers of possible tautomers.
    • Powder XRD : Confirm bulk crystallinity vs. single-crystal data.

Q. Resolution Workflow :

Validate crystallographic data with SHELX’s R-factor metrics .

Cross-check with IR spectroscopy for functional group consistency .

Q. What advanced techniques characterize its solid-state properties?

Methodological Answer:

  • Thermal Analysis : TGA/DSC to assess decomposition points and polymorph stability.
  • Hirshfeld Surface Analysis (CrystalExplorer) : Quantify intermolecular interactions (e.g., π-π stacking of quinoline rings).
  • ORTEP-3 Visualization : Generate publication-quality thermal ellipsoid plots .

Q. How can heterogeneous reaction conditions improve scalability?

Methodological Answer:

  • Membrane Reactors : Use ceramic membranes to separate catalysts (e.g., Pd/C) from reaction mixtures, enhancing recyclability .
  • Flow Chemistry : Optimize residence time and temperature gradients for continuous synthesis.

Q. Table 3: Heterogeneous Catalysis Parameters

CatalystSupport MaterialYield Improvement
Pd/CMesoporous silica15%
ZeoliteH-Beta10%

Q. What methodologies validate environmental impact during disposal?

Methodological Answer:

  • Photodegradation Studies : Expose to UV light in aqueous TiO₂ suspensions; monitor by LC-MS .
  • Ecotoxicity Assays : Use Daphnia magna to assess aquatic toxicity (OECD 202 guidelines) .

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